2-Ethylhexyl stearate

Overview

Description

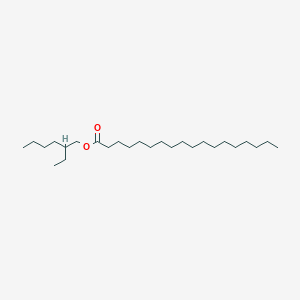

2-Ethylhexyl stearate (CAS No. 22047-49-0) is an ester synthesized from stearic acid (C₁₈ fatty acid) and 2-ethylhexanol. Its molecular formula is C₂₆H₅₂O₂, with a molecular weight of 396.69 g/mol . This compound is a clear, colorless liquid with low viscosity, a faint odor, and a density of 0.86 g/cm³ . It is widely used in cosmetics as an emollient, solvent, and lubricant due to its non-comedogenic nature and ability to improve product spreadability . Industrially, it serves as a bio-lubricant in metalworking fluids, textiles, and plastics .

Preparation Methods

2-Ethylhexyl stearate is typically synthesized through the esterification of stearic acid with 2-ethylhexanol. This reaction is carried out under controlled conditions to ensure the purity and quality of the final product . One innovative method involves ultrasound-assisted green synthesis, which uses biocatalysts like Fermase CALB 10000 to achieve high conversion rates under mild conditions . Industrial production methods often involve large-scale esterification processes with stringent purification steps to meet industry standards .

Chemical Reactions Analysis

2-Ethylhexyl stearate primarily undergoes esterification reactions. It is formed by the reaction of stearic acid with 2-ethylhexanol, which involves the removal of water molecules to form the ester bond . This compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions. it can be hydrolyzed back into its constituent acids and alcohols under acidic or basic conditions .

Scientific Research Applications

Cosmetics

2-Ethylhexyl stearate serves multiple roles in cosmetic formulations:

- Emollient : It softens and smooths the skin, enhancing the texture of lotions and creams.

- Solvent : It helps dissolve other ingredients, ensuring even distribution in products like makeup and sunscreens.

- Wetting Agent : Improves the spreadability of products on the skin or hair.

Table 1: Common Cosmetic Applications

| Application Type | Specific Uses |

|---|---|

| Moisturizers | Skin creams and lotions |

| Makeup | Foundations, lipsticks |

| Hair Care | Conditioners |

| Sunscreens | UV protection formulations |

Bio-lubricants

Due to its low toxicity and biodegradability, this compound is used as a bio-lubricant in various cosmetic products. Its properties help reduce friction in formulations, making it ideal for personal care items.

Pharmaceuticals

In pharmaceutical applications, this compound acts as a solvent and carrier for active pharmaceutical ingredients in topical formulations. This functionality enhances the delivery of medications through the skin.

Industrial Applications

The compound is also utilized in:

- Lubricants : It is formulated into industrial lubricants due to its effective lubricating properties.

- Plasticizers : Enhances flexibility in plastic products.

- Textile Auxiliaries : Used in textile processing to improve fabric handling.

Case Study 1: Safety Assessment in Cosmetics

A comprehensive safety assessment was conducted on this compound's use in cosmetics. The study concluded that at concentrations up to 5%, it poses minimal risk to human health. This assessment included evaluating potential developmental toxicity through animal studies, which indicated no significant adverse effects at tested doses .

Case Study 2: Biocatalyzed Synthesis

Research focused on optimizing the synthesis of this compound using biocatalysts under ultrasound treatment demonstrated a maximum conversion rate of 95.87%. This method not only reduced reaction time but also improved yield efficiency, highlighting its potential for sustainable production practices .

Mechanism of Action

The primary mechanism of action of 2-Ethylhexyl stearate in cosmetic formulations is its emollient effect. It forms a protective barrier on the skin, helping to lock in moisture and prevent water loss. This action keeps the skin hydrated and supple, reducing the appearance of dryness and flakiness . The compound’s ability to dissolve other ingredients also enhances the effectiveness of the formulations it is used in .

Comparison with Similar Compounds

Structural and Functional Analogues

Key similar compounds include:

- 2-Ethylhexyl Palmitate (C₂₄H₄₈O₂): Derived from palmitic acid (C₁₆).

- Isopropyl Myristate (C₁₇H₃₄O₂): A shorter-chain ester from myristic acid (C₁₄).

- Butyl Stearate (C₂₂H₄₄O₂): A stearate ester with a smaller alcohol component (butanol).

Table 1: Comparative Properties of Selected Esters

*Estimated based on structural similarity.

Biological Activity

2-Ethylhexyl stearate is an ester derived from the reaction of 2-ethylhexanol and stearic acid. It is commonly used in cosmetic formulations as a bio-lubricant and emollient. This article explores the biological activity of this compound, focusing on its toxicity, safety assessments, and potential effects on health.

- Chemical Formula : C26H52O2

- Molecular Weight : 410.68 g/mol

- CAS Number : 24634-61-5

Developmental and Reproductive Toxicity

A significant study investigated the developmental toxicity of this compound in rats according to OECD guidelines. The study administered doses of 0 (control), 100, 300, and 1000 mg/kg body weight/day via gavage. Key findings included:

- Maternal Tolerance : Dams tolerated all dose levels without observable toxic effects.

- Embryo-/foetotoxicity : No treatment-related malformations were noted, and parameters such as pre- and post-implantation loss were comparable to controls.

- NOAEL : A No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg was determined for embryo-/foetotoxicity and teratogenicity .

Repeated Dose Toxicity

In a 28-day repeated oral dose toxicity study, this compound was administered to male and female Sprague Dawley rats at doses of 100, 500, or 1000 mg/kg bw/day. Findings included:

- No clinical signs of toxicity were observed.

- No significant differences in body weights, food consumption, or organ weights between treatment and control groups.

- A NOAEL of 1000 mg/kg bw/day was also established in this study .

Safety Assessments

Various safety assessments have been conducted regarding the use of this compound in cosmetics:

- Dermal Absorption : Studies indicate that the absorption of similar esters can vary significantly. For instance, cetyl oleate showed a dermal absorption rate of approximately 75.3% .

- Carcinogenicity : The hydrolysis products of fatty acid esters like this compound are not expected to be carcinogenic based on available data .

- Reproductive Risks : While the compound itself showed no significant reproductive toxicity, its hydrolysis product, 2-ethylhexanol (2-EH), is classified as a Category 3 hazardous substance with potential reproductive risks .

Cosmetic Applications

Recent research highlighted the use of this compound as a bio-lubricant in cosmetic products. The study focused on its synthesis using ultrasound-assisted green chemistry techniques, showcasing its application in enhancing product texture and stability .

Summary Table of Toxicological Findings

| Study Type | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings |

|---|---|---|---|

| Developmental Toxicity | 0, 100, 300, 1000 | 1000 | No malformations; maternal tolerance |

| Repeated Dose Toxicity | 100, 500, 1000 | 1000 | No clinical signs; comparable body weights |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylhexyl stearate in laboratory settings, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via esterification of stearic acid with 2-ethylhexanol. Common approaches include:

- Acid-catalyzed esterification : Using sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux, with yields dependent on molar ratios (typically 1:2 acid-to-alcohol) and reaction time (~4–6 hours) .

- Enzymatic catalysis : Lipases (e.g., immobilized Candida antarctica) enable greener synthesis at lower temperatures (50–70°C), with ultrasound-assisted methods improving conversion rates by enhancing mass transfer (e.g., 95% conversion at 60°C, 25 kHz frequency) .

- Byproduct management : Water removal via molecular sieves or azeotropic distillation is critical to shift equilibrium toward ester formation .

Q. What analytical techniques are prioritized for characterizing this compound purity and structural confirmation?

- Methodological Answer :

- Gas chromatography-mass spectrometry (GC-MS) : Quantifies purity and identifies impurities (e.g., residual stearic acid or isomers) using non-polar capillary columns (e.g., DB-5MS) .

- Nuclear magnetic resonance (NMR) : <sup>1</sup>H NMR confirms ester linkage (δ 4.0–4.1 ppm for –CH2O–) and branching in the 2-ethylhexyl group (δ 0.8–1.6 ppm) .

- Fourier-transform infrared spectroscopy (FTIR) : Validates ester carbonyl (C=O) stretch at 1730–1740 cm<sup>−1</sup> and absence of carboxylic acid O–H bands .

Q. How do physical properties (e.g., viscosity, solubility) of this compound impact its utility in formulation studies?

- Methodological Answer :

- Viscosity : Low kinematic viscosity (8.5–10.5 mm²/s at 40°C) makes it suitable as a lubricant or plasticizer, with viscosity indices >160 indicating temperature stability .

- Solubility : Miscible with non-polar solvents (e.g., hexane, chloroform) but immiscible in water (logP = 11.9), requiring emulsification for aqueous systems .

- Thermal stability : Decomposition occurs above 200°C, necessitating inert atmospheres for high-temperature applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate isomerization during this compound synthesis?

- Methodological Answer :

- Catalyst selection : Heterogeneous catalysts (e.g., zeolites) reduce side reactions compared to homogeneous acids, minimizing branched isomer formation .

- Temperature control : Maintaining temperatures below 80°C in acid-catalyzed reactions prevents alcohol dehydration, which generates undesired alkenes .

- Process monitoring : Real-time FTIR or Raman spectroscopy tracks esterification progress and detects intermediates .

Q. What experimental strategies resolve discrepancies in reported physicochemical data (e.g., density, refractive index)?

- Methodological Answer :

- Purity standardization : Recrystallization from ethanol or column chromatography removes contaminants (e.g., monoesters or diesters) that alter density (0.86–0.88 g/cm³) and refractive index (1.451–1.456) .

- Isomer profiling : GC-MS or HPLC distinguishes between linear and branched isomers, which contribute to variability in properties like pour point (−35°C to +15°C) .

- Interlaboratory calibration : Collaborative studies using certified reference materials (CRMs) ensure consistency in measurements like flash point (219–225°C) .

Q. What role does this compound play in modulating phase behavior in surfactant-based systems?

- Methodological Answer :

- Microemulsion studies : Acts as a co-solvent in ternary systems (water/surfactant/oil), reducing interfacial tension and enabling nanoscale droplet formation (e.g., with Span 80/Tween 80) .

- Lyotropic liquid crystals : Incorporation into lamellar or hexagonal phases alters bilayer flexibility, characterized via small-angle X-ray scattering (SAXS) .

- Biocompatibility assays : Cytotoxicity testing (e.g., MTT assays on keratinocytes) validates its use in cosmetic formulations .

Q. How can environmental fate studies be designed to track this compound in aqueous systems?

- Methodological Answer :

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates trace amounts from water, followed by derivatization for GC-MS analysis .

- Degradation kinetics : Evaluate hydrolysis rates under varied pH and temperature, noting ester cleavage to stearic acid and 2-ethylhexanol (half-life >100 days at pH 7) .

- Ecotoxicity models : Use Daphnia magna or algal assays to assess acute toxicity (EC50 >100 mg/L) and bioaccumulation potential (BCF <500) .

Properties

IUPAC Name |

2-ethylhexyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJWPPVYCOPDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047178 | |

| Record name | 2-Ethylhexyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Octadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

22047-49-0 | |

| Record name | 2-Ethylhexyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22047-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG3PA2K3K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.